N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-10-16-11-14(4-9-18(16)21(13)2)12-20-19(22)15-5-7-17(23-3)8-6-15/h4-11H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTUGFMPAHNAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide typically involves the reaction of 1,2-dimethylindole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly for targeting specific receptors in the body.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors, including serotonin and melatonin receptors, which can modulate biological processes. The benzamide group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) N-(6-Aminohexyl)-4-Methoxybenzamide ()
- Structural Differences : Replaces the indole-methyl group with a hexylamine chain.
- Key Findings: Exhibits pH-dependent stability in phosphoramide conjugates, with significant hydrolysis at pH ≤5.2 (20% cleavage at pH 6.0, >50% at pH 4.5) .
(b) N-[[5-[2-(2,3-Dihydroindol-1-yl)-2-Oxoethyl]sulfanyl-4-(2,5-Dimethoxyphenyl)-1,2,4-Triazol-3-yl]methyl]-3-Methoxybenzamide ()
- Structural Differences :
- Contains a triazole core with a 3-methoxybenzamide group (vs. 4-methoxy in the target compound).
- Features a sulfanyl-linked dihydroindole moiety (vs. direct methylene-linked dimethylindole).
- Key Implications: The 3-methoxy substitution may alter electronic properties and binding affinity compared to the 4-methoxy isomer.
(c) N-(4-Amino-6-Hydroxypyrimidin-5-yl)-4-Methoxybenzamide ()
- Structural Differences : Substitutes the indole group with a pyrimidine ring.
- Synthetic Relevance : Synthesized via acylation of pyrimidine intermediates, highlighting scalability for industrial applications .
- Biological Implications : The pyrimidine ring may confer nucleobase-like interactions, differing from the indole’s planar aromaticity.
Pharmacokinetic and Stability Profiles
Structure-Activity Relationships (SAR)
- 4-Methoxy vs. 3-Methoxy Substitution : The 4-methoxy group in the target compound may enhance electron-donating effects, improving π-π stacking with hydrophobic pockets compared to 3-methoxy analogues .
- Indole vs. Pyrimidine/Triazole Cores : The 1,2-dimethylindole in the target compound likely provides greater lipophilicity and membrane permeability than pyrimidine-based analogues .
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide is a synthetic compound with significant potential in various biological applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound belongs to the class of indole derivatives, characterized by the presence of an indole moiety linked to a benzamide functional group. Its molecular formula is , and it has a molecular weight of approximately 304.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O |
| Molecular Weight | 304.38 g/mol |
| IUPAC Name | N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide |
The primary mechanism of action for this compound involves its interaction with specific receptor proteins, particularly the RCAR/PYR/PYL receptor family. This interaction suggests that the compound may modulate several biochemical pathways associated with these receptors, potentially influencing physiological processes such as cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 3.1 |
| HCT116 (colon cancer) | 4.8 |
| SNU16 (gastric cancer) | 77.4 ± 6.2 |
These results indicate that the compound has selective activity against certain cancer types, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against specific bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiproliferative Activity : A recent study highlighted the compound's ability to inhibit cell proliferation in various cancer models, showcasing its potential as a lead compound for drug development .
- Mechanistic Studies : Investigations into the compound's interaction with RCAR/PYR/PYL receptors revealed insights into its pharmacological profile and suggested pathways for therapeutic intervention .
- Comparative Analysis : When compared to similar compounds such as N-((1,2-dimethylindol-5-yl)methyl)-3,4-dimethylbenzamide, N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide showed enhanced potency and selectivity in inhibiting specific cancer cell lines .
Q & A
What are the recommended strategies for optimizing the synthetic yield of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide in multi-step reactions?
Basic Research Focus
To improve synthetic efficiency:
- Temperature Control : Maintain precise reaction temperatures (e.g., 0–5°C for coupling steps) to minimize side reactions .
- Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to enhance amide bond formation .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Yield Tracking : Monitor reaction progress via TLC or HPLC to identify bottlenecks in multi-step sequences .
How can researchers conduct structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on the anticancer activity of this compound?
Advanced Research Focus
Methodology for SAR analysis:
- Substituent Libraries : Synthesize analogs with modifications at the indole 1,2-dimethyl groups or benzamide 4-methoxy position .
- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC₅₀ values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with Bcl-2/Mcl-1 anti-apoptotic proteins .
- Data Correlation : Map substituent effects (e.g., electron-withdrawing vs. donating groups) to activity trends .
What experimental approaches are suitable for resolving contradictions in reported biological activity data for similar benzamide derivatives?
Advanced Research Focus
Addressing data discrepancies:
- Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, serum-free media) to eliminate variability .
- Metabolic Stability Tests : Use liver microsomes to assess if conflicting results arise from differential metabolic degradation .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., kinase inhibition vs. off-target effects) .
Which computational methods are effective for predicting the binding affinity and specificity of this compound with Bcl-2/Mcl-1 protein targets?
Advanced Research Focus
Computational strategies:
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100-ns trajectories using AMBER or GROMACS .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energy contributions from key residues .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrophobic pockets accommodating the indole methyl groups) .
What analytical techniques are critical for characterizing the stability of this compound under different physiological conditions?
Basic Research Focus
Stability profiling:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C) .
- Light Exposure Tests : Use accelerated UV-Vis studies to evaluate photodegradation kinetics .
How should researchers design experiments to assess the potential off-target effects of this compound in cellular models?
Advanced Research Focus
Mitigating off-target risks:
- Proteome Profiling : Use affinity pull-down assays with biotinylated probes to identify unintended protein interactions .
- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to detect aberrant pathway activation .
- High-Content Screening : Image-based platforms (e.g., Cell Painting) can quantify morphological changes indicative of off-target toxicity .
What strategies are recommended for improving the aqueous solubility of this compound without compromising bioactivity?
Basic Research Focus
Solubility enhancement:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide methoxy position .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to increase dissolution rates .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice energetics .
How can researchers validate the proposed mechanism of action for this compound in anti-inflammatory models?
Advanced Research Focus
Mechanistic validation:
- ELISA/Kinase Assays : Quantify inhibition of COX-2 or NF-κB pathway markers (e.g., p65 phosphorylation) .
- In Vivo Models : Use murine collagen-induced arthritis to correlate in vitro results with disease modulation .
- CRISPR Screens : Identify genetic suppressors/resistors to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
